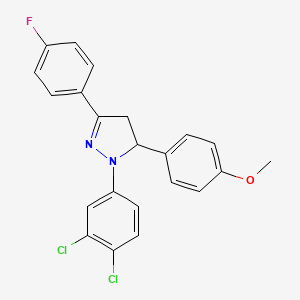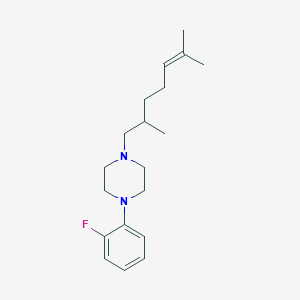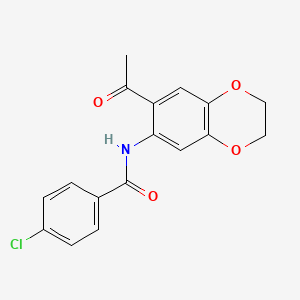
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide, commonly known as CFTRinh-172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in treating cystic fibrosis (CF) and other related diseases. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTRinh-172 has been shown to improve the function of CFTR in cells with certain mutations, making it a promising candidate for the development of new treatments for CF.
Wirkmechanismus
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 works by inhibiting the activity of the N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR protein, which is responsible for regulating the flow of ions and water across cell membranes. By inhibiting N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR activity, N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 can improve the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with certain mutations, leading to improved ion and water transport and reduced symptoms of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide.
Biochemical and Physiological Effects:
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 has been shown to have a number of biochemical and physiological effects, including improving the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with certain mutations, reducing inflammation in the lungs, and improving lung function in animal models of this compound. N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 for lab experiments is its ability to improve the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with certain mutations, making it a useful tool for studying the underlying mechanisms of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide and related diseases. However, N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 may not be effective in all cell types or in all mutations of the N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR gene, and its effects may be influenced by other factors such as the presence of other drugs or compounds.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172, including:
1. Further studies on the mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172, including its effects on ion and water transport across cell membranes.
2. Development of new formulations of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 that can be delivered directly to the lungs or other affected tissues.
3. Testing of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 in clinical trials to evaluate its safety and efficacy as a therapeutic agent for N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide and related diseases.
4. Screening of other small molecule inhibitors for their potential to improve the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with different mutations or in other related diseases.
Overall, N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 is a promising candidate for the development of new treatments for this compound and related diseases, and further research is needed to fully understand its potential applications and limitations.
Synthesemethoden
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 can be synthesized using a variety of methods, including the reaction of 5-chloro-2-phenoxyaniline with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using techniques such as column chromatography or recrystallization. Other methods for synthesizing N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 have also been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 has been extensively studied for its potential therapeutic applications in treating N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide and other related diseases. In vitro studies have shown that N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 can improve the function of N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTR in cells with certain mutations, including the most common mutation, ΔF508. In vivo studies using animal models of this compound have also shown promising results, with N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamideTRinh-172 improving lung function and reducing inflammation.
Eigenschaften
IUPAC Name |
N-(5-chloro-2-phenoxyphenyl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFNO2/c20-13-10-11-18(24-14-6-2-1-3-7-14)17(12-13)22-19(23)15-8-4-5-9-16(15)21/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFBULOJFCZGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4937075.png)
![2-(ethylthio)ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4937081.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)

![2-(4-chlorobenzyl)-6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B4937106.png)

![(4aS*,8aR*)-2-({2-[(3-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)decahydroisoquinoline](/img/structure/B4937117.png)

![8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)


![2-(4-methoxyphenyl)-4-{[(4-methylphenyl)amino]methylene}-1,3(2H,4H)-isoquinolinedione](/img/structure/B4937161.png)
![1-[(4-chloro-1-naphthyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B4937165.png)